molecular formula C14H10N4 B11873024 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B11873024
M. Wt: 234.26 g/mol
InChI Key: LXMZFBKCHJVTEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by further reactions with reagents such as 3,3-diethoxy-propyne, CuCl, and 6-methylpicolinic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cyclopentylamine, DIPEA, ethyl acetate, CuCl, 6-methylpicolinic acid, and oxone . Reaction conditions often involve room temperature or slightly elevated temperatures, with solvents such as DMSO and DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its inhibition of monopolar spindle 1 kinase (MPS1). MPS1 is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint during cell division. By inhibiting MPS1, the compound disrupts the proper segregation of chromosomes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its high selectivity for MPS1 kinase, making it a promising candidate for targeted cancer therapy. Its ability to induce cell cycle arrest and apoptosis specifically in cancer cells overexpressing MPS1 sets it apart from other similar compounds .

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

7-benzylpyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H10N4/c15-6-12-9-18(8-11-4-2-1-3-5-11)14-13(12)7-16-10-17-14/h1-5,7,9-10H,8H2

InChI Key

LXMZFBKCHJVTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CN=CN=C32)C#N

Origin of Product

United States

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